molecular formula C13H20ClNO2 B2677977 Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride CAS No. 502841-88-5

Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride

Cat. No.: B2677977
CAS No.: 502841-88-5
M. Wt: 257.76
InChI Key: BGDHHQJLCZDXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C13H20ClNO2 and a molecular weight of 257.76 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-bromo-3-(4-ethylphenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 0-50°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride
  • Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride
  • Ethyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride

Uniqueness

Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride is unique due to its specific ethyl group substitution on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

ethyl 3-amino-3-(4-ethylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-3-10-5-7-11(8-6-10)12(14)9-13(15)16-4-2;/h5-8,12H,3-4,9,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDHHQJLCZDXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(=O)OCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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